
Monohexyl phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monohexyl phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4, is a stable isotope-labeled compound. It is a phthalate ester where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry as a reference standard for the quantification and analysis of phthalates in various matrices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Monohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexanol-d4.
Oxidation: Oxidizing agents can convert this compound into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and hexanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Monohexyl phthalate-d4 is widely used in scientific research, particularly in the fields of analytical chemistry, environmental science, and toxicology. Its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of phthalates in food, beverages, and environmental samples.
Environmental Science: Employed in studies to assess the presence and impact of phthalates in various environmental matrices.
Toxicology: Utilized in research to understand the toxicological effects of phthalates on human health and the environment
Mécanisme D'action
Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4): A deuterium-labeled phthalate ester used in similar applications as monohexyl phthalate-d4.
Mono-n-butyl phthalate-d4: Another stable isotope-labeled phthalate ester used for analytical purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in analytical chemistry .
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |
Clé InChI |
XOSNGXNHDRYFEF-PKHQNOSGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |
SMILES canonique |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


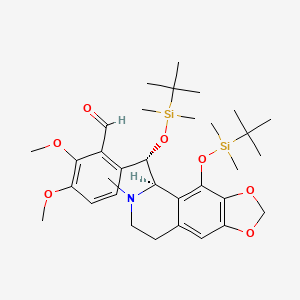
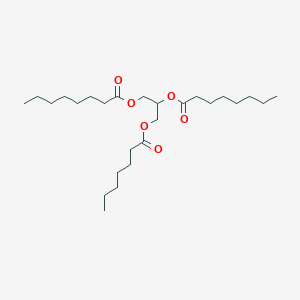
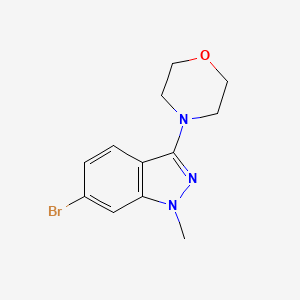
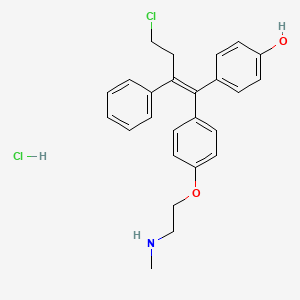
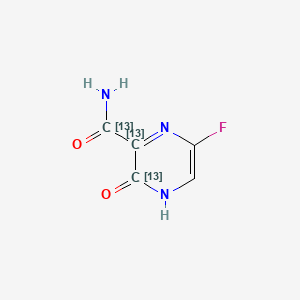

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
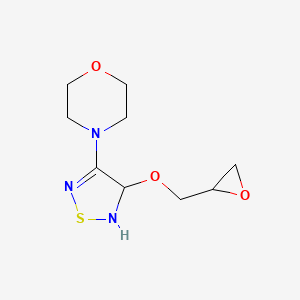
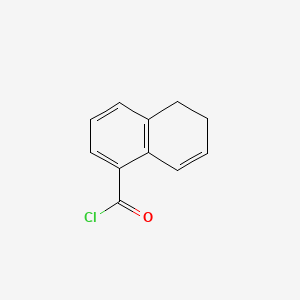
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
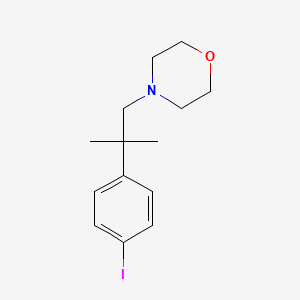
![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
